

# Comparative Characterization of 2-Fluoro-5-iodobenzylamine Derivatives and Analogs

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## Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for **2-Fluoro-5-iodobenzylamine** and its derivatives, alongside relevant alternative compounds. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development by presenting key analytical data and experimental methodologies.

## Physicochemical and Spectroscopic Data

The following tables summarize the available characterization data for **2-Fluoro-5-iodobenzylamine** analogs and related compounds. This data is crucial for confirming the identity, purity, and structural features of these molecules.

Table 1: General Physicochemical Properties

Compound Name	Molecular Formula	Molecular Weight (g/mol )	Monoisotopic Mass (Da)
2-Fluoro-5-iodophenol	C <sub>6</sub> H <sub>4</sub> FIO	238.00	237.92909[1]
2-Fluorobenzylamine	C <sub>7</sub> H <sub>8</sub> FN	125.15	125.06408
2-Fluoro-5-(trifluoromethyl)benzyl amine	C <sub>8</sub> H <sub>7</sub> F <sub>4</sub> N	193.14	193.05147[2]
2-Fluoro-5-iodobenzaldehyde	C <sub>7</sub> H <sub>4</sub> FIO	249.92	249.9291[3]

Table 2: Mass Spectrometry Data

Compound Name	Ionization Mode	m/z (Mass-to-Charge Ratio)	Adduct	Predicted CCS (Å²)
2-Fluorobenzylamine	Electron Ionization	125.0, 124.0, 105.0, 97.0, 77.0	[M] <sup>+</sup>	Not Available
2-Fluoro-5-(trifluoromethyl)benzylamine	Electron Ionization	193.0, 174.0, 124.0, 109.0, 75.0	[M] <sup>+</sup>	127.5[2]
2-Fluoro-5-(trifluoromethyl)benzylamine	Predicted	194.05875	[M+H] <sup>+</sup>	134.4[2]
2-Fluoro-5-(trifluoromethyl)benzylamine	Predicted	216.04069	[M+Na] <sup>+</sup>	144.0[2]
2-Fluoro-5-iodobenzaldehyde	Predicted	250.93638	[M+H] <sup>+</sup>	130.2[3]
2-Fluoro-5-iodobenzaldehyde	Predicted	272.91832	[M+Na] <sup>+</sup>	133.2[3]

Table 3: <sup>1</sup>H NMR Spectral Data

Compound Name	Solvent	Chemical Shift (ppm)	Multiplicity	Assignment
2-Fluorobenzylamine[4]	CDCl <sub>3</sub>	7.44 - 6.88	m	Aromatic-H
2-Fluorobenzylamine[4]	CDCl <sub>3</sub>	3.883	s	CH <sub>2</sub>
2-Fluorobenzylamine[4]	CDCl <sub>3</sub>	1.51	s	NH <sub>2</sub>

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental data. Below are standard protocols for the characterization techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Instrumentation:** Utilize a 300 or 400 MHz NMR spectrometer.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. For <sup>1</sup>H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For <sup>13</sup>C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.

- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

## Mass Spectrometry (MS)

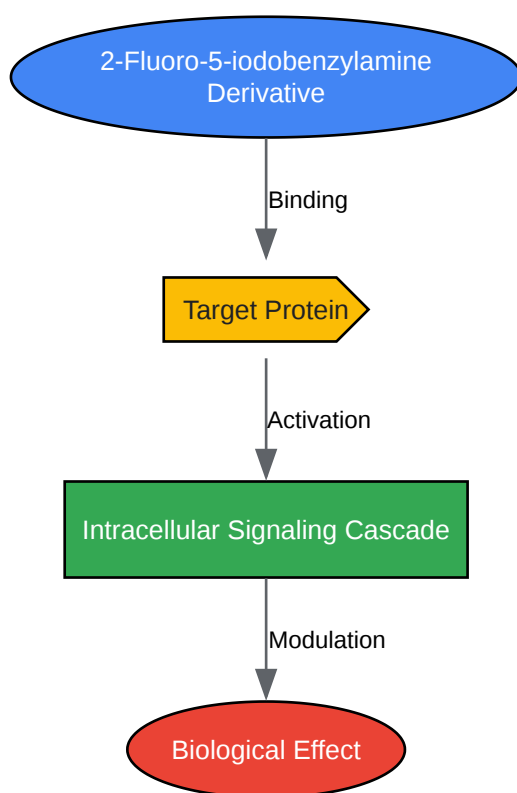
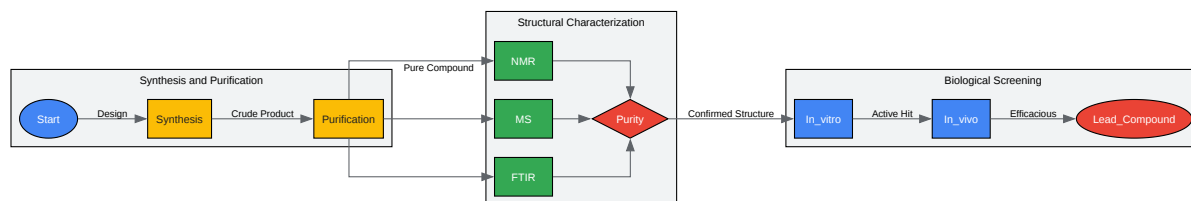
**Objective:** To determine the molecular weight and elemental composition of the compound.

**Protocol:**

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate a mass spectrum.
- **Data Analysis:** Analyze the spectrum to determine the molecular ion peak and fragmentation pattern, which can provide structural information.

## Visualizing Workflows and Pathways

The following diagrams illustrate common workflows and conceptual pathways relevant to the development of novel chemical entities like **2-Fluoro-5-iodobenzylamine** derivatives.



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## References

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